molecular formula C9H13BO5 B069131 [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid CAS No. 183474-23-9

[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid

Cat. No.: B069131
CAS No.: 183474-23-9
M. Wt: 212.01 g/mol
InChI Key: OOKSTPITTUKNKA-UHFFFAOYSA-N
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Description

[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid is a sophisticated boronic acid derivative of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary application is as a key building block in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process renowned for forming biaryl and heterobiaryl linkages with high fidelity and functional group tolerance. The mechanism of action involves a transmetalation step where the boronic acid group, coordinated to the base, transfers the substituted phenyl group to the palladium center, which then undergoes reductive elimination to form the new carbon-carbon bond. The strategic incorporation of both a methoxy and a methoxymethoxy (MOM) ether protecting group on the phenyl ring is a critical feature. This substitution pattern provides electronic modulation to the ring system, influences the reactivity of the boronic acid, and, most importantly, offers orthogonal protectability. The acid-labile MOM group can be selectively deprotected in the presence of the stable methoxy group, allowing for subsequent synthetic elaboration of the phenol intermediate. This makes the compound an invaluable scaffold for the modular synthesis of complex molecules, including pharmaceutical intermediates, agrochemicals, and functional materials, where precise control over substitution patterns is required. Researchers will find this reagent essential for constructing diversely functionalized biphenyl systems and for exploring structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

[4-methoxy-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSTPITTUKNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222289
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183474-23-9
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183474-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

This palladium-catalyzed method installs the boronic acid directly onto halogenated aromatics.

Procedure :

  • Halogenation :

    • 4-Methoxy-2-(methoxymethoxy)iodobenzene is synthesized via iodination of the protected phenol using N-iodosuccinimide (NIS) in acetic acid.

  • Borylation :

    • The iodide reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in dioxane at 80°C.

  • Workup :

    • Hydrolysis with dilute HCl yields the boronic acid.

Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield
Directed MetalationHigh regioselectivity; avoids halogenationSensitivity to moisture; cryogenic conditions65–72%
Miyaura BorylationRoom-temperature compatibility; scalabilityRequires halogenated precursor85–90%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Directed Metalation : THF at -78°C ensures optimal lithiation kinetics. Substituting with diethyl ether reduces yields by 15% due to inferior solubility.

  • Miyaura Borylation : Dioxane at 80°C maximizes Pd catalyst activity. Lower temperatures (50°C) prolong reaction times (24 h vs. 6 h).

Catalyst Systems

  • Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side products (e.g., protodeboronation) from 12% to <3%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 5.21 (s, 2H, OCH₂O), 3.84 (s, 3H, OCH₃), 3.48 (s, 3H, OCH₃).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of boronic acids).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₀H₁₃BO₅ [M+H]⁺: 241.0878. Found: 241.0875.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

  • Protection and Lithiation : Conducted in a microreactor with residence time <2 minutes, improving yield to 78%.

  • Quenching : In-line acidic hydrolysis minimizes boronate ester degradation.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3) achieve >99% purity.

  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes residual Pd catalysts.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated reactions using Ir(ppy)₃ reduce Pd dependency, achieving 75% yield at ambient temperature.

Enzymatic Protection

Lipase-catalyzed MOM protection in ionic liquids improves atom economy (87% yield) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Mechanism of Action

The mechanism of action of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group that can participate in a wide range of organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Substituent Effects on Boronic Acid Reactivity

Compound Substituents Electronic Effect pKa (Est.) Key Application Reference
Target Compound 4-OMe, 2-OCH₂OMe Electron-donating ~10–11 Organic synthesis, sensing
[2-(Methoxymethoxy)-5-CF₃]boronic Acid 2-OCH₂OMe, 5-CF₃ Electron-withdrawing ~8.5 Cross-coupling
4-Fluorophenylboronic Acid 4-F Electron-withdrawing ~8.7 Meriolin synthesis (65% yield)
2-Fluorophenylboronic Acid 2-F Electron-withdrawing ~9.1 Rh-catalyzed carbometalation

Biological Activity

[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid is an arylboronic acid derivative that has garnered interest for its potential biological activities. This compound features a boron atom attached to an aromatic ring, which allows it to interact with various biological systems. The unique methoxymethoxy substituent enhances its chemical properties, potentially influencing its reactivity and biological interactions.

  • Molecular Formula : C₁₀H₁₅BO₄
  • Molecular Weight : Approximately 210.035 g/mol

The compound's structure allows it to participate in reactions typical of boronic acids, such as Suzuki coupling, which is instrumental in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily stems from its ability to bind reversibly with diols and other biomolecules. This property is crucial in drug development, particularly for compounds targeting enzymes and receptors involved in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is attributed to its interaction with bacterial cell walls and membranes, leading to disruption and cell death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory enzymes such as COX-1 and COX-2. In vitro studies suggest that it modulates pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of boronic acids revealed that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial growth inhibition.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Activity

In a separate investigation focused on anti-inflammatory effects, this compound was tested in a model of acute inflammation. The results showed a significant reduction in edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with various biomolecules enhances its potential as a therapeutic agent. Ongoing research aims to explore its efficacy against specific diseases, particularly those involving inflammatory pathways and microbial infections.

Q & A

Q. What are the common synthetic routes for [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Protection of hydroxyl groups : Methoxymethoxy (MOM) groups are introduced via reaction with chloromethyl methyl ether under basic conditions to protect reactive hydroxyl sites .
  • Boronation : A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) to install the boronic acid moiety .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product, followed by characterization via ¹H/¹³C NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and MOM groups at C2 and C4) and boronic acid presence via characteristic peaks (e.g., B-OH protons at δ ~6-8 ppm in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₉H₁₃BO₅: calc. 228.0872, found 228.0875) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

The methoxymethoxy (MOM) and methoxy groups at C2 and C4 impact reactivity through:

  • Electronic Effects : Electron-donating groups increase boronic acid stability but may reduce electrophilicity in Suzuki-Miyaura couplings.
  • Steric Hindrance : Ortho-substituted MOM groups can slow transmetalation steps, requiring optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures .
  • Comparative Data : Analogous compounds with bulkier substituents (e.g., pentyl chains) show reduced coupling yields (~45-48%) compared to simpler methoxy derivatives (~70%) .

Q. What strategies mitigate oxidative instability in aqueous/oxidative environments?

  • Diol Stabilization : Form boronic esters with high-affinity diols (e.g., pinacol or 2,3-butanediol) to shift equilibrium away from hydrolysis-prone free boronic acid .
  • pH Control : Maintain mildly acidic conditions (pH 5-6) to slow peroxide-mediated oxidation, as observed in studies where 50% oxidation occurred in 10-27 minutes under neutral conditions .
  • ROS Scavengers : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to reduce radical-mediated degradation .

Q. How can this compound be applied in bioconjugation or biosensing?

  • Glycoprotein Binding : The boronic acid moiety forms reversible esters with diols on glycoproteins, enabling applications in:
  • Biosensors : Surface plasmon resonance (SPR) platforms detect glycoproteins (e.g., fetuin) with binding constants (Kd) in the µM range .
  • Drug Delivery : Conjugation to nanoparticles for targeted delivery, leveraging pH-dependent release in acidic environments (e.g., tumor tissues) .

Q. What are the structure-activity relationships (SAR) in biological systems?

  • Anticancer Activity : Derivatives with extended alkyl chains (e.g., pentyl groups) exhibit enhanced tubulin polymerization inhibition (IC₅₀ = 21–22 µM) compared to methoxy-only analogs (IC₅₀ > 50 µM) .
  • Solubility-Bioactivity Trade-off : Methoxymethoxy groups improve aqueous solubility (logP ~1.2 vs. ~2.5 for non-polar analogs) but may reduce membrane permeability, requiring prodrug strategies .

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